molecular formula C10H13BrN2 B13175581 3-[(Azetidin-1-yl)methyl]-4-bromoaniline

3-[(Azetidin-1-yl)methyl]-4-bromoaniline

Cat. No.: B13175581
M. Wt: 241.13 g/mol
InChI Key: KXATUXMPHDGLFA-UHFFFAOYSA-N
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Description

3-[(Azetidin-1-yl)methyl]-4-bromoaniline is a chemical compound that features a bromine atom attached to an aniline ring, with an azetidine group linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]-4-bromoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[(Azetidin-1-yl)methyl]-4-bromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine moiety may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-1-yl)methyl]-4-bromoaniline is unique due to the combination of the azetidine and bromoaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)-4-bromoaniline

InChI

InChI=1S/C10H13BrN2/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7,12H2

InChI Key

KXATUXMPHDGLFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)N)Br

Origin of Product

United States

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